

# Molecular weight and formula of 3,4-Dichloro-6-phenylpyridazine

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## Compound of Interest

Compound Name: 3,4-Dichloro-6-phenylpyridazine

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## An In-depth Technical Guide to 3,4-Dichloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3,4-Dichloro-6-phenylpyridazine**. This molecule belongs to the pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature. This document is intended to serve as a foundational resource for professionals engaged in research and development.

## Core Compound Properties

**3,4-Dichloro-6-phenylpyridazine** is a halogenated aromatic compound. The presence of two chlorine atoms on the pyridazine ring provides reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis.

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **3,4-Dichloro-6-phenylpyridazine**.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub>
Molecular Weight	225.07 g/mol [1]
CAS Number	64942-62-7[1]
Synonyms	3-Phenyl-5,6-dichloropyridazine[1]
Topological Polar Surface Area (TPSA)	25.78 Å <sup>2</sup>
LogP	3.4504
Hydrogen Bond Acceptors	2
Hydrogen Bond Donors	0
Rotatable Bonds	1

## Experimental Protocols

While a specific, detailed synthesis protocol for **3,4-Dichloro-6-phenylpyridazine** is not readily available in the public domain, a general methodology can be proposed based on established synthesis routes for dichloropyridazines and their derivatives. A common approach involves the chlorination of a corresponding pyridazinone precursor.

## Representative Synthesis of a Dichloropyridazine Derivative

The following protocol is a representative example for the synthesis of a dichloropyridazine, which can be adapted for the synthesis of **3,4-Dichloro-6-phenylpyridazine** from a suitable precursor.

### Step 1: Synthesis of the Pyridazine Precursor

A common route to pyridazine derivatives involves the condensation of a dicarbonyl compound with hydrazine. For the synthesis of a phenyl-substituted pyridazine, a phenyl-containing dicarbonyl compound would be the starting material.

## Step 2: Chlorination of the Pyridazine Ring

The pyridazinone intermediate is then subjected to chlorination to yield the dichloro-derivative.

### Materials:

- Pyridazinone precursor
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Isopropanol (as solvent, based on a similar synthesis[2])
- Tetrahydrofuran (THF)
- Manganese Dioxide ( $\text{MnO}_2$ )
- Hydrazine hydrate
- Acetonitrile

### Procedure:

- Preparation of the intermediate (Compound 2): A starting material (Compound 1) is dissolved in acetonitrile. Hydrazine hydrate is slowly added to the solution at a controlled temperature (e.g., 25-30°C), and the reaction is stirred for several hours. The resulting product (Compound 2) is then filtered and washed.[2]
- Oxidation to Compound 3: Compound 2 is dissolved in THF. Manganese dioxide is added in portions under ice bath cooling. The reaction is then stirred at room temperature for several hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated to yield the crude product (Compound 3), which can be purified by column chromatography.[2]
- Chlorination to 3,4-Dichloropyridazine (Compound 4): Compound 3 is treated with phosphorus oxychloride ( $\text{POCl}_3$ ) in a suitable solvent such as isopropanol. The mixture is heated to reflux for several hours.[2] After the reaction is complete, the excess  $\text{POCl}_3$  is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized. The crude product is then extracted, dried, and purified.

Note: This is a generalized protocol based on the synthesis of 3,4-dichloropyridazine. The synthesis of **3,4-Dichloro-6-phenylpyridazine** would require a phenyl-substituted starting material.

## Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathway interactions for **3,4-Dichloro-6-phenylpyridazine** have not been extensively documented. However, the broader class of pyridazine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and central nervous system activities.[3]

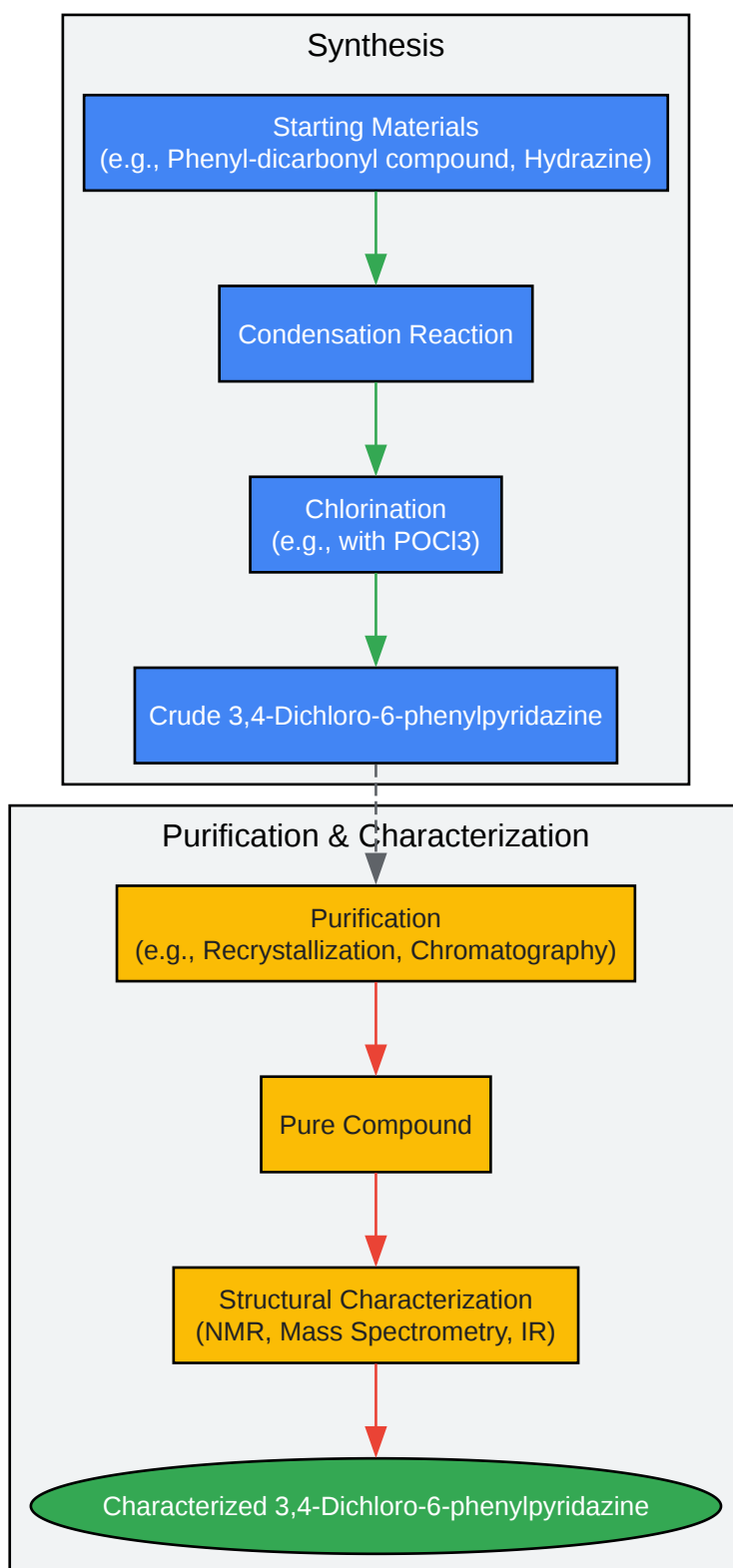
Some pyridazine derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways.[3] Others have been found to interact with the Phospholipase D (PLD) signaling pathway, which is relevant in the context of neurodegenerative diseases.[3]

Given the lack of specific data for **3,4-Dichloro-6-phenylpyridazine**, a logical experimental workflow would involve its synthesis followed by a series of in vitro assays to screen for biological activity against various cell lines or enzymatic targets.

## Visualizations

### Generalized Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyridazine derivative like **3,4-Dichloro-6-phenylpyridazine**.



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